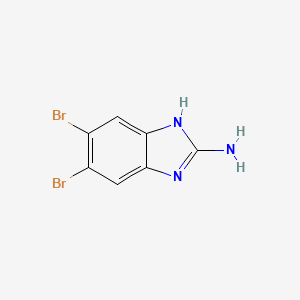
5,6-dibromo-1H-1,3-benzodiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Dibromo-1H-1,3-benzodiazol-2-amine is a heterocyclic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, agriculture, and material science .
準備方法
The synthesis of 5,6-dibromo-1H-1,3-benzodiazol-2-amine typically involves the bromination of 1H-1,3-benzodiazol-2-amine. Common synthetic routes include:
Debus-Radziszewski synthesis: This method involves the condensation of o-phenylenediamine with formic acid or its derivatives.
Wallach synthesis: This involves the oxidative cyclization of o-phenylenediamine with carboxylic acids.
Industrial production methods: Large-scale production often employs catalytic bromination reactions under controlled conditions to ensure high yield and purity.
化学反応の分析
5,6-Dibromo-1H-1,3-benzodiazol-2-amine undergoes various chemical reactions, including:
Substitution reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and reduction reactions: The compound can be oxidized or reduced to form different derivatives, which can be useful in various applications.
Common reagents and conditions: Typical reagents include sodium hydride, potassium carbonate, and various organic solvents.
科学的研究の応用
5,6-Dibromo-1H-1,3-benzodiazol-2-amine has several scientific research applications:
作用機序
The mechanism of action of 5,6-dibromo-1H-1,3-benzodiazol-2-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative used .
類似化合物との比較
5,6-Dibromo-1H-1,3-benzodiazol-2-amine can be compared with other benzimidazole derivatives:
5,6-Dimethoxy-1H-1,3-benzodiazol-2-amine: This compound has methoxy groups instead of bromine atoms, leading to different chemical and biological properties.
5-Bromo-1H-benzo[d]imidazol-2(3H)-one: This derivative has a different substitution pattern, affecting its reactivity and applications.
4,5,6,7-Tetrabromo-1H-1,3-benzodiazol-2-amine: This compound has additional bromine atoms, which can enhance its biological activity but may also increase its toxicity.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting properties.
特性
分子式 |
C7H5Br2N3 |
|---|---|
分子量 |
290.94 g/mol |
IUPAC名 |
5,6-dibromo-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C7H5Br2N3/c8-3-1-5-6(2-4(3)9)12-7(10)11-5/h1-2H,(H3,10,11,12) |
InChIキー |
PNSUDUZATFEAPX-UHFFFAOYSA-N |
正規SMILES |
C1=C2C(=CC(=C1Br)Br)N=C(N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(3-Bromophenyl)sulfanyl]-2-methoxybenzonitrile](/img/structure/B13483646.png)
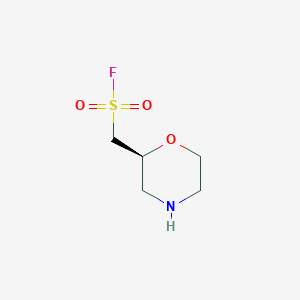
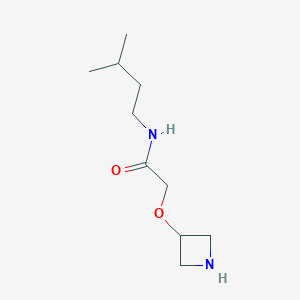
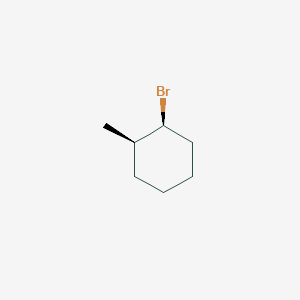
![1-(Azidomethyl)-4-methyl-2-oxabicyclo[2.2.2]octane](/img/structure/B13483674.png)
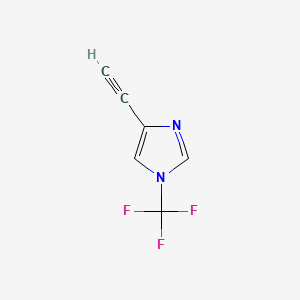
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}(oxan-4-yl)amino)pentanoic acid](/img/structure/B13483686.png)
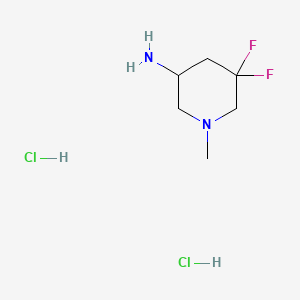
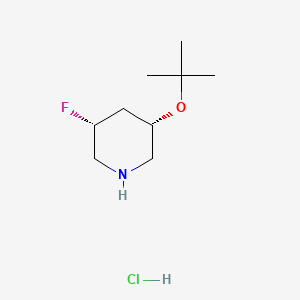
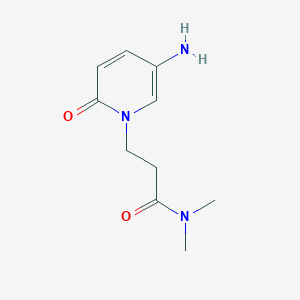
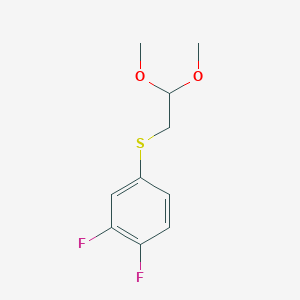

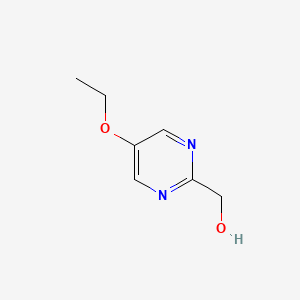
![(3E,6E)-bis({2-[(2E)-1-heptyl-3,3-dimethyl-2,3-dihydro-1H-indol-2-ylidene]ethylidene})cyclohexane-1,2,4,5-tetrone](/img/structure/B13483746.png)
